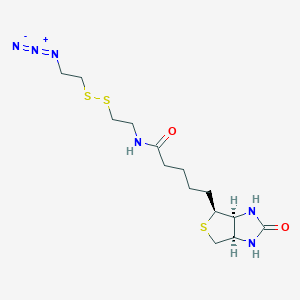

Azide-SS-biotin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules through click chemistry. The azide group in this compound reacts with alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) reagents to form a stable triazole linkage. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) .

准备方法

Synthetic Routes and Reaction Conditions

Azide-SS-biotin is synthesized through a series of chemical reactions involving the introduction of azide and biotin groups into the molecule. The synthesis typically involves the following steps:

Introduction of Azide Group: The azide group is introduced into the molecule through nucleophilic substitution reactions.

Formation of Disulfide Linkage: The disulfide bond is formed by oxidizing thiol groups.

Attachment of Biotin: The biotin moiety is attached to the molecule through amide bond formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

Azide-SS-biotin undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes, DBCO, or BCN reagents to form a stable triazole linkage.

Reduction: The disulfide bond in this compound can be cleaved using reducing agents such as DTT, BME, and TCEP.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Reduction: Reducing agents like DTT, BME, and TCEP are used under mild conditions to cleave the disulfide bond.

Major Products Formed

Triazole Linkage: The reaction between the azide group and alkynes forms a stable triazole linkage.

Cleaved Biotinylated Products: Reduction of the disulfide bond results in the cleavage of the biotinylated product.

科学研究应用

Chemical Biology

Click Chemistry

Azide-SS-biotin is extensively employed in click chemistry, a powerful method for bioconjugation. The azide group reacts specifically with alkyne-containing molecules to form stable triazole linkages. This property is leveraged for:

- Labeling Biomolecules : Facilitating the covalent attachment of biotin to proteins or nucleic acids for detection and purification purposes.

- Therapeutic Research : Used in the development of antibody-drug conjugates (ADCs) where it acts as a cleavable linker, enabling targeted drug delivery while minimizing off-target effects .

Proteomics

Protein Labeling and Purification

The ability of this compound to form strong interactions with streptavidin makes it an invaluable tool in proteomics:

- Affinity Purification : Biotinylated proteins can be isolated from complex mixtures using streptavidin-coated beads. The cleavable disulfide bond allows for the release of labeled proteins under reducing conditions, facilitating subsequent analyses .

- Proximity Labeling : It is used in techniques like BioID and TurboID to study protein-protein interactions within living cells. By tagging proteins with this compound, researchers can identify interaction partners and map cellular pathways .

Cellular Studies

In-Cell Crosslinking Experiments

this compound has been utilized to enhance crosslinked peptide enrichment in live cell studies:

- In a study involving HeLa cells, this compound was employed to improve the identification of crosslinked peptides by utilizing its cleavable disulfide bond, which allowed for efficient recovery of labeled peptides post-enrichment .

Diagnostics and Biosensors

Development of Diagnostic Tools

The properties of this compound are harnessed in the development of biosensors:

- Biosensor Applications : Its ability to bind specifically to target biomolecules makes it suitable for creating sensitive diagnostic assays that can detect specific proteins or nucleic acids in biological samples .

Case Studies

作用机制

Azide-SS-biotin exerts its effects through the following mechanisms:

相似化合物的比较

Similar Compounds

Azide-PEG(3+3)-S-S-biotin: Similar to Azide-SS-biotin, but contains a polyethylene glycol (PEG) spacer for increased solubility and reduced aggregation.

Biotin-dPEG®23-azide: Another biotinylation reagent with a different PEG spacer length.

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for the controlled release of the biotinylated product. This feature makes it particularly useful in applications requiring reversible biotinylation, such as proximity labeling and chemoproteomics .

生物活性

Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is a biotin derivative characterized by its azide functional group and a disulfide linker. This compound has garnered significant interest in biological research due to its applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and bioorthogonal labeling techniques. Its structure allows for selective binding to biotin-dependent proteins, facilitating various biochemical assays and therapeutic strategies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₆O₂S₃ |

| Molecular Weight | 404.57 g/mol |

| CAS Number | 1620523-64-9 |

This compound operates primarily through bioorthogonal chemistry, where the azide group reacts with alkynes in the presence of a copper catalyst (Cu(I)). This reaction allows for the selective labeling of biomolecules without interfering with native biological processes. The disulfide bond in this compound is cleavable, enabling controlled release of the biotin moiety under reducing conditions, which is beneficial for targeted drug delivery systems.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are composed of an antibody linked to a cytotoxic drug via a linker. This compound serves as a cleavable linker that can facilitate the targeted delivery of drugs to cancer cells. The biotin component binds avidly to streptavidin or avidin, allowing for precise localization and enhanced therapeutic efficacy.

Case Study: Efficacy of this compound in ADCs

A study demonstrated that ADCs utilizing this compound showed improved cytotoxicity against various cancer cell lines compared to conventional ADCs. The incorporation of this compound allowed for enhanced stability and release profiles, leading to increased therapeutic indices.

Antibacterial Activity

Research has indicated that biotin analogues can exhibit antibacterial properties by inhibiting biotin-dependent enzymes in bacteria such as Staphylococcus aureus. The mechanism involves competitive inhibition at the active site of biotin protein ligase (BPL), which is essential for bacterial growth and survival.

Key Findings

- Inhibition of BPL : this compound demonstrated potent inhibition of BPL in S. aureus, with IC50 values indicating effective antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 2 to 16 μg/mL against clinical isolates, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Summary of Biological Activities

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Enhanced Drug Delivery Systems : Further optimization of ADCs incorporating this compound could lead to more effective cancer therapies.

- Broadening Antibacterial Applications : Investigating the scope of antibacterial activity against other pathogens could position this compound as a versatile antimicrobial agent.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHTSPPRPEKSH-GVXVVHGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。